molecular formula C18H20ClNO4S B4419799 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine

4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine

Cat. No. B4419799
M. Wt: 381.9 g/mol
InChI Key: UBMLZHSCPHUAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine is a chemical compound that has shown potential in various scientific research applications. This compound is commonly referred to as CBM-PM and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CBM-PM is not fully understood. However, studies have suggested that CBM-PM may inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in regulating insulin signaling, and its inhibition can lead to improved insulin sensitivity. CBM-PM has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in regulating gene expression.
Biochemical and physiological effects:
CBM-PM has been shown to have various biochemical and physiological effects. Studies have suggested that CBM-PM can improve insulin sensitivity, which can be beneficial in the treatment of type 2 diabetes. CBM-PM has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CBM-PM is its ability to inhibit the growth of cancer cells. CBM-PM has also been shown to have low toxicity, which makes it a potential candidate for cancer therapy. However, CBM-PM has some limitations in lab experiments. CBM-PM is not water-soluble, which can make it difficult to administer in vivo. CBM-PM also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for CBM-PM research. One of the significant areas of research is the development of CBM-PM analogs with improved water solubility and bioavailability. Another area of research is the investigation of the mechanism of action of CBM-PM, which can lead to the development of more potent inhibitors of PTP1B and HDACs. CBM-PM can also be investigated for its potential in the treatment of other diseases, including neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, CBM-PM is a chemical compound that has shown potential in various scientific research applications. CBM-PM has been synthesized using different methods and has been shown to inhibit the growth of cancer cells, improve insulin sensitivity, and reduce inflammation and oxidative stress. CBM-PM has some advantages and limitations in lab experiments, and there are several future directions for CBM-PM research.

Scientific Research Applications

CBM-PM has shown potential in various scientific research applications. One of the significant applications of CBM-PM is in cancer research. Studies have shown that CBM-PM can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. CBM-PM has also been shown to induce apoptosis, a process that leads to the death of cancer cells.

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonyl]-2-(phenoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c19-18-9-5-4-6-15(18)14-25(21,22)20-10-11-23-17(12-20)13-24-16-7-2-1-3-8-16/h1-9,17H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMLZHSCPHUAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)CC2=CC=CC=C2Cl)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.